2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride
Description
2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride is a substituted pyridine derivative with a fluorine atom at the 3-position of the pyridine ring and a propan-2-amine moiety at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-(3-fluoropyridin-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c1-8(2,10)6-3-4-11-5-7(6)9;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXOWRTIBXJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride typically involves the reaction of 3-fluoropyridine with appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the purity and stability of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high yield.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The secondary amine group undergoes alkylation reactions with electrophilic agents. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative | 78% | |
| Benzyl bromide | Et₃N, THF, reflux, 6h | N-Benzylpropan-2-amine analog | 65% |
Mechanistically, the reaction proceeds via SN2 displacement, with the amine acting as a nucleophile. Steric hindrance from the propan-2-amine group slightly reduces yields compared to less hindered amines.
Acylation and Amide Formation
The amine reacts with acylating agents to form stable amides:
| Acylating Agent | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | DCM | N-Acetyl derivative | 82% | |
| Trifluoroacetic anhydride | None | THF | N-Trifluoroacetylated compound | 91% |
Notably, the trifluoroacetyl derivative shows enhanced stability in biological assays due to reduced basicity .
Cross-Coupling Reactions
The fluoropyridine ring participates in palladium-catalyzed couplings:
The fluorine atom’s electron-withdrawing effect enhances the pyridine ring’s reactivity in metal-catalyzed reactions, though steric factors limit yields in bulky systems .
Fluorine-Specific Reactivity
The 3-fluoro group undergoes selective transformations:
| Reaction | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Hydrodefluorination | Pd/C, H₂ (1 atm) | EtOH, 50°C, 24h | Defluorination to pyridine | |
| Nucleophilic displacement | NaSH | DMF, 120°C, 8h | Thiol-substituted pyridine |
Defluorination occurs under catalytic hydrogenation, while nucleophilic displacement requires harsh conditions due to the fluorine’s strong C-F bond .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound exhibits reversible protonation:
| pH Range | Species | Solubility (mg/mL) | Application Context | Source |
|---|---|---|---|---|
| < 3 | Protonated amine | 45 (H₂O) | Aqueous reaction media | |
| > 10 | Free base | 8 (H₂O) | Organic synthesis |
The free base form is preferentially used in non-polar solvents for alkylation or acylation.
Stability Under Oxidative/Reductive Conditions
| Condition | Reagent | Outcome | Byproducts | Source |
|---|---|---|---|---|
| Oxidation (mild) | H₂O₂, Fe²⁺ | N-Oxide formation | <5% decomposition | |
| Reduction | NaBH₄, MeOH | Amine remains intact | None detected |
The compound demonstrates stability under standard reduction conditions but undergoes controlled oxidation at the pyridine nitrogen .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmaceutical agent due to its structural features that allow for interactions with biological targets. Its fluoropyridine moiety enhances lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research has indicated that derivatives of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant inhibition of serotonin reuptake, suggesting potential use as selective serotonin reuptake inhibitors (SSRIs) .
Anticancer Properties
The compound's ability to interact with specific cellular pathways has led to investigations into its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, providing a basis for further exploration in cancer therapy .
The biological activity of this compound extends beyond antidepressant and anticancer effects. Its mechanisms of action are being studied in various contexts.
Neuropharmacological Effects
Preclinical studies have suggested that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in mood regulation and cognitive function .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of compounds derived from this compound. These compounds have shown efficacy against several bacterial strains, indicating their potential as new antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.
Synthetic Methods
Various synthetic routes have been developed to produce this compound efficiently, often involving the use of fluorinated pyridine derivatives as starting materials. The synthesis typically includes steps such as amination and hydrochloride salt formation to enhance stability and solubility .
Structure-Activity Relationship
Studies on SAR have revealed that modifications to the pyridine ring and alkyl chain can significantly impact the biological activity of the compound. For instance, variations in substituents at specific positions on the pyridine ring can enhance selectivity for particular biological targets .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride with structurally related compounds:
Key Observations :
- Amine Configuration : The tertiary amine in the target compound contrasts with primary amines in analogs like , affecting solubility and hydrogen-bonding capacity.
- Core Heterocycles : Pyridine-based compounds (target, ) exhibit distinct electronic properties compared to benzene derivatives (e.g., ), altering π-π stacking interactions and bioavailability.
Case Studies of Structural Analogs
2-(4-Fluorophenyl)propan-2-amine HCl (): Application: Used in serotonin receptor research due to structural similarity to psychedelic amines.
3-Fluoro-4-methylpyridin-2-amine HCl () :
- Synthesis : Methyl groups at the 4-position complicate regioselective fluorination, requiring advanced catalytic methods.
- Activity : Demonstrated inhibitory effects on kinase enzymes in preliminary studies, suggesting the target compound may share similar applications.
Biological Activity
2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom, which influences its electronic properties and biological interactions. The basic structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound can modulate signaling pathways, affecting processes such as:
- Signal Transduction : Alterations in cellular signaling cascades.
- Metabolic Regulation : Influencing metabolic pathways critical for cell survival.
- Gene Expression : Modulating the transcriptional activity of genes involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(3-Fluoropyridin-4-yl)propan-2-amine HCl | 0.5 | Staphylococcus aureus |
| Similar Derivative | 1.0 | Escherichia coli |
Anti-Cancer Activity
In xenograft mouse models, related compounds have shown anti-tumor activity, suggesting potential applications in cancer therapy. Specifically, the compound's ability to inhibit RAS signaling pathways has been highlighted, indicating selective lethality towards RAS-dependent cancer cells .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the pyridine ring significantly enhances the biological activity of the compound. Substituents on the aromatic ring can alter potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine (F) | Increases potency against RAS |
| Methyl (CH₃) | Moderate activity |
| Chlorine (Cl) | Reduced effectiveness |
Studies suggest that small substituents like fluorine are favorable for maintaining high activity levels, while larger groups may hinder efficacy due to steric effects .
Case Studies
- Anti-Mycobacterial Activity : A study reported that derivatives similar to this compound exhibited significant anti-mycobacterial activity with MIC values as low as 0.2 µg/mL against Mycobacterium tuberculosis .
- Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, emphasizing their ability to selectively inhibit neuronal nitric oxide synthase (nNOS) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride, considering regioselectivity and yield?
- Methodological Answer : Synthesis can be optimized via microwave-assisted regioselective amination, as demonstrated for structurally analogous pyridazine derivatives . Traditional methods may involve nucleophilic substitution of fluoropyridine precursors with propan-2-amine under controlled pH (~6–7) to minimize byproducts. Yield optimization requires monitoring reaction intermediates via HPLC (e.g., using EP impurity standards for validation ).
Q. How can researchers characterize the purity and structural integrity of this compound for pharmaceutical applications?
- Methodological Answer : Use a combination of:
- HPLC : Compare retention times with certified reference standards (e.g., EP impurity standards for related amines ).
- NMR : Analyze and spectra to confirm fluoropyridinyl and amine proton environments.
- X-ray crystallography : Refine crystal structures using SHELXL to resolve bond angles and confirm stereochemistry .
Q. What analytical techniques are recommended for quantifying degradation products under accelerated stability testing?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS : Identify degradation products by matching fragmentation patterns with libraries (e.g., Multiwfn for electron density topology analysis ).
- Data interpretation : Use Principal Component Analysis (PCA) to distinguish degradation pathways.
Advanced Research Questions
Q. How can researchers analyze noncovalent interactions in this compound to predict its binding modes with biological targets?
- Methodological Answer :
- Computational tools : Apply Multiwfn to calculate electron localization function (ELF) and van der Waals surfaces, identifying hydrogen bonds and steric repulsion .
- Docking studies : Use the compound’s electrostatic potential map (derived from wavefunction analysis) to predict binding affinities with enzymes or receptors .
Q. What strategies resolve contradictions in reported crystallographic data for fluoropyridine derivatives?
- Methodological Answer :
- Refinement protocols : Reanalyze diffraction data using SHELXL with twinning and disorder modeling .
- Validation : Cross-reference with spectroscopic data (e.g., NMR) to confirm bond lengths and angles.
Q. How can computational chemistry guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite prediction : Use DFT calculations (B3LYP/6-31G*) to identify reactive sites prone to oxidation.
- QSAR modeling : Corrogate steric/electronic parameters (e.g., Hammett constants for fluoropyridinyl groups) with half-life data from hepatic microsome assays.
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor amine intermediate formation.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
